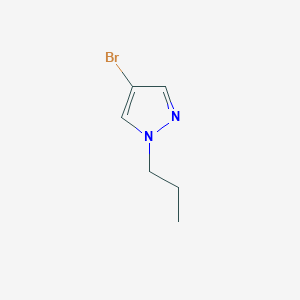

4-Bromo-1-propyl-1H-pyrazole

Descripción general

Descripción

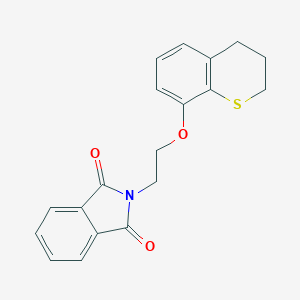

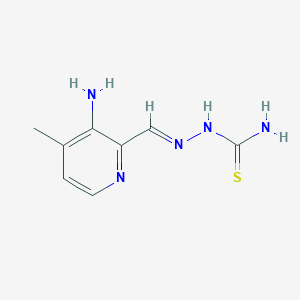

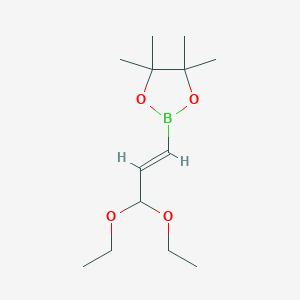

“4-Bromo-1-propyl-1H-pyrazole” is a chemical compound with the empirical formula C6H9BrN2 . It is a solid substance and is a pyrazole derivative . It has been used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . It may also be used as a starting material in the synthesis of 1,4’-bipyrazoles .

Synthesis Analysis

The synthesis of “4-Bromo-1-propyl-1H-pyrazole” involves blocking the precursor molecule toluene diisocyanate (TDI) with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI) . The blocked adducts were characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis . The DSC thermogram showed that the blocked adducts deblock at 238 °C, regenerating TDI and blocking agent 4-bromopyrazole .Molecular Structure Analysis

The molecular structure of “4-Bromo-1-propyl-1H-pyrazole” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrazole derivatives, including “4-Bromo-1-propyl-1H-pyrazole”, have been synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical And Chemical Properties Analysis

“4-Bromo-1-propyl-1H-pyrazole” is a solid substance . It has a boiling point of 250-260°C and a melting point of 93-96°C .Aplicaciones Científicas De Investigación

Synthesis of 1,4’-Bipyrazoles

4-Bromo-1-propyl-1H-pyrazole can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important compounds in organic chemistry and have a wide range of applications in medicinal chemistry and drug discovery.

Preparation of Solid Hexacoordinate Complexes

4-Bromo-1-propyl-1H-pyrazole can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in materials science and catalysis.

Synthesis of 4-Bromo-5-(Trifluoromethyl)-1-Phenyl-1H-Pyrazoles

In 2017, Bonacorso et al. reported the synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles using 4-Bromo-1-propyl-1H-pyrazole . These compounds have potential applications in medicinal chemistry and drug discovery.

Preparation of 4-Bromo-1-(2-Chloroethyl)-1H-Pyrazole

4-Bromo-1-propyl-1H-pyrazole can be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . This compound could have potential applications in the synthesis of bioactive chemicals.

Synthesis of Bioactive Chemicals

Pyrazoles, including 4-Bromo-1-propyl-1H-pyrazole, are frequently used as scaffolds in the synthesis of bioactive chemicals . These chemicals have a wide range of applications in medicinal chemistry, drug discovery, and agrochemistry.

Applications in Coordination Chemistry

Pyrazoles, including 4-Bromo-1-propyl-1H-pyrazole, have applications in coordination chemistry . They can be used to synthesize a variety of coordination compounds, which have potential applications in catalysis, materials science, and other areas.

Safety and Hazards

Direcciones Futuras

Pyrazole-containing compounds, including “4-Bromo-1-propyl-1H-pyrazole”, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Mecanismo De Acción

Target of Action

Pyrazole derivatives are known to have a broad range of chemical and biological properties and are used as important synthons in the development of new drugs .

Mode of Action

It’s known that pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions . They can also affect energy-dependent and independent calcium uptake .

Biochemical Pathways

It’s known that pyrazole derivatives can interact with various biochemical pathways due to their broad range of chemical and biological properties .

Result of Action

It’s known that pyrazole derivatives can have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

4-bromo-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMASWNKUPTGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618921 | |

| Record name | 4-Bromo-1-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-propyl-1H-pyrazole | |

CAS RN |

141302-33-2 | |

| Record name | 4-Bromo-1-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)

![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)

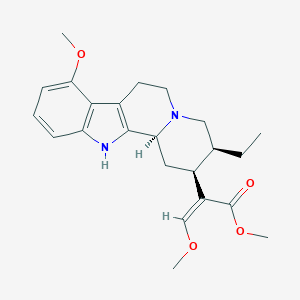

![Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate](/img/structure/B136401.png)